Deethylftoracizin
Description
Deethylftoracizin (synonyms: 10-(β-Aminopropionyl)-2-trifluoromethylphenothiazine, 3-Amino-1-(2-trifluoromethyl-phenothiazin-10-yl)-propan-1-one) is a phenothiazine derivative characterized by a trifluoromethyl (-CF₃) group at position 2 of the phenothiazine ring and a 3-aminopropionyl side chain at position 10 . Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing core, widely studied for their pharmacological properties, including antipsychotic, antihistaminic, and antiemetic activities. This compound’s structural uniqueness lies in its electron-withdrawing trifluoromethyl group and polar amino-propanoyl side chain, which may influence its pharmacokinetic and pharmacodynamic profiles compared to other phenothiazines .
Properties
CAS No. |
57960-02-8 |
|---|---|
Molecular Formula |
C18H17F3N2OS |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(ethylamino)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |
InChI |
InChI=1S/C18H17F3N2OS/c1-2-22-10-9-17(24)23-13-5-3-4-6-15(13)25-16-8-7-12(11-14(16)23)18(19,20)21/h3-8,11,22H,2,9-10H2,1H3 |
InChI Key |
BUEMVSKYODJMFI-UHFFFAOYSA-N |
SMILES |
CCNCCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Canonical SMILES |
CCNCCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Other CAS No. |
57960-02-8 |
Synonyms |
10-(beta-ethylaminopropionyl)-2-trifluoromethylphenothiazine deethylftoracizin deethylftoracizin monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
The phenothiazine scaffold is common among derivatives, but substituents dictate biological activity. Below is a comparative analysis:
| Compound | Substituents (Position) | Functional Groups/Chains | Pharmacological Class |
|---|---|---|---|
| Deethylftoracizin | -CF₃ (Position 2) | 3-aminopropionyl (Position 10) | Undetermined (structural analog) |
| Trifluoperazine | -CF₃ (Position 2) | Piperazine (Position 10) | Antipsychotic |
| Chlorpromazine | -Cl (Position 2) | Dimethylaminopropyl (Position 10) | Antipsychotic, antiemetic |
| Promethazine | -H (Position 2) | Dimethylaminopropyl (Position 10) | Antihistamine, sedative |
Pharmacological Implications
- Side Chain Variations: this compound’s 3-aminopropionyl chain may reduce dopamine receptor affinity (compared to trifluoperazine’s piperazine) but increase selectivity for other targets (e.g., histamine receptors) . Chlorpromazine’s dimethylaminopropyl chain confers strong dopamine D₂ receptor antagonism, linked to antipsychotic effects .
- Electron-Withdrawing Effects : The -CF₃ group in this compound may enhance binding to hydrophobic pockets in target proteins, similar to trifluoperazine’s action on calmodulin .
Research Findings and Data Gaps
- Synthesis and Characterization: Limited data exist on this compound’s synthesis, though its structure suggests routes analogous to other phenothiazines (e.g., Friedel-Crafts alkylation or nucleophilic substitution) .
- Biological Activity: No direct IC₅₀ or LD₅₀ values are reported for this compound. However, trifluoperazine (structurally closest analog) shows IC₅₀ values of ~1 µM for calmodulin inhibition, suggesting this compound may share similar potency with modified selectivity .
- Metabolic Stability : The -CF₃ group likely reduces oxidative metabolism, as seen in trifluoperazine’s longer half-life (~12–24 hours) compared to chlorpromazine (~8 hours) .
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